Product packaging for 3-Chloroimidazo[1,2-b]pyridazine(Cat. No.:CAS No. 60903-17-5)

3-Chloroimidazo[1,2-b]pyridazine

Cat. No.: B2998499
CAS No.: 60903-17-5
M. Wt: 153.57
InChI Key: RHVCDONPSCKEMJ-UHFFFAOYSA-N
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Description

3-Chloroimidazo[1,2-b]pyridazine (CAS 60903-17-5) is a versatile chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel kinase inhibitors. Its molecular formula is C6H4ClN3, with a molecular weight of 153.57 g/mol. The compound should be stored under an inert atmosphere at 2-8°C . The imidazo[1,2-b]pyridazine scaffold is a privileged structure in drug discovery, frequently used to target the hinge region of kinases . This core structure serves as a key precursor in synthesizing more complex molecules for pharmaceutical research. For instance, it can be functionalized at the 3-position via cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce diverse aryl substituents critical for modulating biological activity and selectivity . Recent research has highlighted the application of this scaffold in developing potent inhibitors of Transforming Growth Factor-β Activated Kinase 1 (TAK1) . TAK1 is a serine/threonine kinase that is constitutively upregulated in multiple myeloma and other cancers, making it a promising therapeutic target . Compounds based on the 6-substituted imidazo[1,2-b]pyridazine structure have demonstrated low nanomolar inhibitory activity against TAK1 and potent anti-proliferative effects in multiple myeloma cell lines, showcasing their potential as leads for new anti-cancer therapeutics .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClN3 B2998499 3-Chloroimidazo[1,2-b]pyridazine CAS No. 60903-17-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloroimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-4-8-6-2-1-3-9-10(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVCDONPSCKEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2N=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloroimidazo 1,2 B Pyridazine and Its Direct Precursors

Strategies for Core Imidazo[1,2-b]pyridazine (B131497) Ring Formation

The foundational step in synthesizing 3-chloroimidazo[1,2-b]pyridazine is the construction of the fused bicyclic imidazo[1,2-b]pyridazine core. This is primarily accomplished through condensation and cyclization reactions.

Condensation Reactions with Pyridazine (B1198779) Precursors

A prevalent method for forming the imidazo[1,2-b]pyridazine backbone involves the condensation reaction between a 3-aminopyridazine (B1208633) derivative and an α-haloketone. nih.govresearchgate.net The presence of a halogen, such as chlorine, at the 6-position of the pyridazine ring is crucial for the success of this reaction. This is because the halogen reduces the nucleophilicity of the non-adjacent ring nitrogen, thereby preventing undesired side reactions and promoting the desired cyclization. nih.gov

For instance, the reaction of 3-amino-6-chloropyridazine (B20888) with 2-bromoacetophenone (B140003) yields 6-chloro-2-phenylimidazo[1,2-b]pyridazine (B158509) in high yield (89%). researchgate.net Similarly, condensation with chloroacetaldehyde (B151913) can produce 6-chloroimidazo[1,2-b]pyridazine (B1266833). rjptonline.org The reaction is typically carried out under mild basic conditions, using reagents like sodium bicarbonate. nih.gov

Pyridazine Precursorα-Haloketone/AldehydeProductYield
3-Amino-6-chloropyridazine2-Bromoacetophenone6-Chloro-2-phenylimidazo[1,2-b]pyridazine89% researchgate.net
3-Amino-6-chloropyridazineChloroacetaldehyde6-Chloroimidazo[1,2-b]pyridazine- rjptonline.org
3-Amino-6-(phenylthio)pyridazine1-Bromopinacolone2-t-Butyl-6-(phenylthio)imidazo[1,2-b]pyridazine71% umich.edu

Table 1: Examples of Condensation Reactions for Imidazo[1,2-b]pyridazine Synthesis

Cyclization Approaches Involving 3-Amino-6-Halopyridazines

Cyclization strategies are central to forming the imidazo[1,2-b]pyridazine ring. The use of 3-amino-6-halopyridazines is a key element in many synthetic routes. nih.gov The halogen at the 6-position directs the cyclization process, leading to the desired bicyclic system. nih.gov

One approach involves the reaction of 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal (B89532), followed by cyclization with bromoacetonitrile (B46782) to yield 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile (B570510). google.comsmolecule.com This method is noted for its good chemical selectivity and high yield. sdkx.net

Regioselective Chlorination Methods at the 3-Position

Once the imidazo[1,2-b]pyridazine core is established, the next critical step is the introduction of a chlorine atom specifically at the 3-position. This is achieved through direct halogenation or the use of specific chlorinating agents.

Direct Halogenation Techniques

Direct halogenation of the imidazo[1,2-b]pyridazine ring system can be employed to introduce a chlorine atom. However, achieving regioselectivity at the 3-position is a key challenge. The electron density of the imidazo[1,2-a]pyrazine (B1224502) ring, a related system, shows that the C3 position is a preferential site for electrophilic addition, which can be achieved with reagents like N-bromosuccinimide (NBS). ucl.ac.uk Similar principles can be applied to the imidazo[1,2-b]pyridazine system.

Introduction of Halogen via Chlorinating Agents (e.g., Thionyl Chloride, Phosphorus Oxychloride)

Common chlorinating agents such as thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are effectively used to introduce a chlorine atom onto the imidazo[1,2-b]pyridazine scaffold. vulcanchem.com For example, heating a suitable precursor in phosphorus oxychloride can furnish the chlorinated product in high yield. umich.edu The chlorination of imidazo[1,2-b]pyridazine-2-carboxylic acid with thionyl chloride is a known method to produce the corresponding acyl chloride.

Starting MaterialChlorinating AgentProductYield
Imidazo[1,2-b]pyridazine-2-carboxylic acidThionyl chlorideImidazo[1,2-b]pyridazine-2-carbonyl chloride-
1-Pinacolyl pyridazine-6-carboxylate derivativePhosphorus oxychloride1-Pinacolyl 3-chloropyridazine-6-carboxylateQuantitative umich.edu
2,3-Diphenylimidazo[1,2-b]pyridazineThionyl chloride or Phosphorus oxychloride6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine-

Table 2: Examples of Chlorination Reactions

Multi-Step Synthetic Sequences to this compound

The synthesis of this compound often involves a multi-step sequence that combines the formation of the core ring structure with subsequent functionalization. dergipark.org.tr A common strategy begins with a condensation reaction to form a 6-chloro-substituted imidazo[1,2-b]pyridazine derivative. researchgate.netrjptonline.org

A reported multi-step synthesis of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile involves the initial reaction of 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal. This is followed by a ring-closing condensation with bromoacetonitrile. google.comsdkx.net This sequence highlights the strategic combination of ring formation and functional group introduction to arrive at the target molecule.

One-Pot and Expedited Synthetic Protocols for Substituted Imidazo[1,2-b]pyridazines

The demand for efficient and environmentally conscious synthetic routes has spurred the development of one-pot and expedited protocols for assembling the imidazo[1,2-b]pyridazine core. These methods streamline synthetic sequences, reduce waste, and often provide rapid access to a variety of substituted derivatives.

A notable one-pot, two-step method for creating 3-substituted imidazo[1,2-b]pyridazines involves the initial reaction of a heterocyclic amine, such as 3-aminopyridazine, with N,N-dimethylformamide dimethyl acetal (DMF-DMA). ias.ac.inias.ac.in This is followed by the introduction of an active electrophile like bromoacetonitrile or ethyl bromoacetate (B1195939) to facilitate cyclization, yielding the desired fused heterocyclic products in moderate to high yields. ias.ac.inresearchgate.net This approach offers a practical and library-friendly route to 3-substituted fused imidazo-heterocyclic compounds from readily available starting materials in a single operation under mild conditions. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for expediting these reactions. For instance, a novel and straightforward one-pot protocol for synthesizing polysubstituted benzo ias.ac.inrsc.orgimidazo[1,2-b]pyridazines has been developed utilizing microwave irradiation in water. rsc.orgrsc.org This green chemistry approach involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds, proceeding via an intramolecular nucleophilic aromatic substitution (SNAr) to afford the target compounds in excellent yields of 89–99%. rsc.orgrsc.org While this example demonstrates the synthesis of a benzo-fused analog, the principles of microwave-assisted, one-pot synthesis are broadly applicable to the imidazo[1,2-b]pyridazine system, offering a significant acceleration over conventional heating methods. rsc.org

The classic and most common method for synthesizing the imidazo[1,2-b]pyridazine scaffold is the condensation reaction between a 3-aminopyridazine and an α-haloketone. nih.gov For instance, 6-chloroimidazo[1,2-b]pyridazine can be synthesized from the reaction of 3-amino-6-chloropyridazine with chloroacetaldehyde. rjptonline.org The introduction of a halogen atom on the pyridazine ring is crucial for the success of this condensation, which typically proceeds under mild basic conditions. nih.gov

A specific synthetic method for 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile, an important intermediate, involves reacting 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal to form an intermediate, which is then reacted with bromoacetonitrile. google.com

Advanced Synthetic Strategies

Beyond the initial construction of the heterocyclic core, advanced synthetic strategies are employed to introduce a wide array of functional groups, which is crucial for applications in medicinal chemistry and materials science. researchgate.net These methods often rely on modern organometallic catalysis to achieve high efficiency and selectivity. researchgate.net

Organometallic-Catalyzed Approaches

Organometallic chemistry has provided powerful tools for the synthesis and functionalization of the imidazo[1,2-b]pyridazine ring system. researchgate.net Palladium-catalyzed reactions, in particular, have become indispensable for forming carbon-carbon and carbon-nitrogen bonds. researchgate.netsmolecule.com

Palladium-catalyzed cross-coupling reactions are extensively used to modify the imidazo[1,2-b]pyridazine scaffold. researchgate.net The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a prime example. For instance, 3-Bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) can undergo a Suzuki-Miyaura cross-coupling reaction to introduce aryl groups at the 3-position. researchgate.net This is often followed by a subsequent amination at the C-6 position to generate diverse derivatives. researchgate.net

An efficient method for the C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine has been developed that avoids expensive and sensitive palladium catalysts. figshare.comresearchgate.net This method uses cesium fluoride (B91410) (CsF) and a phase-transfer catalyst (BnNEt₃Cl) in DMSO to react the starting material with various primary and secondary amines, achieving excellent isolated yields (79–98%). figshare.comresearchgate.net This approach is noted to be more cost-effective, higher yielding, and more environmentally friendly than traditional palladium-catalyzed Buchwald-Hartwig aminations for this specific transformation. researchgate.net

Table 1: Comparison of C-6 Amination Methods for 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
MethodCatalyst/ReagentsKey FeaturesReported YieldReference
Fluoride-Promoted AminationCsF, BnNEt₃ClCost-effective, high yields, avoids transition metals, not air/moisture sensitive.79-98% figshare.com, researchgate.net
Buchwald-Hartwig AminationPalladium CatalystExpensive, air/moisture sensitive, requires inert atmosphere.Lower than fluoride method (e.g., 50% for SGI-1776 synthesis). researchgate.net

Tandem or auto-tandem palladium-catalyzed amination reactions offer an elegant way to construct complex fused heterocyclic systems in a single step from simple precursors. researchgate.net For the imidazo[1,2-b]pyridazine system, this can involve an intermolecular Buchwald-Hartwig amination followed by an intramolecular N-arylation. For example, Maes et al. reported the synthesis of a pyrido[3',2':4,5]imidazo[1,2-b]pyridazine via an auto-tandem Pd-catalyzed amination of 2-chloro-3-iodopyridine (B15675) with 3-aminopyridazine. researchgate.net The process, using palladium(II) acetate (B1210297) and a suitable ligand like Xantphos, proceeds through a sequence of C-N bond formations to build the tetracyclic core efficiently. researchgate.net

C-H Functionalization Methodologies (e.g., C-Arylation, C-Benzylation, C-Alkylation)

Direct C-H functionalization has emerged as a highly atom-economical and powerful strategy for modifying heterocyclic cores, as it avoids the pre-functionalization of substrates (e.g., halogenation). researchgate.net For the imidazo[1,2-b]pyridazine system, significant advances have been made in C-H arylation, benzylation, and alkylation. researchgate.net

Palladium-catalyzed direct C-H arylation allows for the introduction of aryl groups at specific positions of the imidazo[1,2-b]pyridazine ring. For example, direct C-3 arylation has been successfully performed on 6-chloroimidazo[1,2-b]pyridazine, providing an alternative to cross-coupling reactions with pre-halogenated substrates. researchgate.net These reactions typically utilize a palladium catalyst, a suitable ligand, and a base to facilitate the C-H activation and subsequent bond formation. researchgate.net

N-Arylation Strategies

N-arylation is a key transformation for synthesizing derivatives with substituents on the nitrogen atoms of the heterocyclic system. researchgate.net Palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, have been instrumental in the ring-forming reactions that generate the imidazo[1,2-b]pyridazine core itself, as seen in the tandem amination procedures. researchgate.net These methods are also employed for the functionalization of pre-formed imidazo[1,2-b]pyridazines that possess an N-H group, allowing for the introduction of various aryl or heteroaryl moieties. researchgate.netresearchgate.net

Chemical Reactivity and Derivatization of 3 Chloroimidazo 1,2 B Pyridazine

Nucleophilic Substitution Reactions at the Chloro-Substituted Positions

The presence of a chloro substituent on the imidazo[1,2-b]pyridazine (B131497) ring system renders the corresponding carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the introduction of a variety of functional groups through nucleophilic aromatic substitution (SNAr) reactions.

Amination Reactions (e.g., C-6 Amination)

The introduction of amino groups onto the imidazo[1,2-b]pyridazine core is a common strategy in the development of new therapeutic agents. While direct amination at the 3-position of 3-chloroimidazo[1,2-b]pyridazine is less documented, extensive research has been conducted on the amination at the C-6 position of analogous 3-bromo-6-chloroimidazo[1,2-b]pyridazines. These studies provide valuable insights into the conditions required for such transformations, which are broadly applicable. For instance, the reaction of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) with various primary and secondary amines in the presence of a base like cesium carbonate or a fluoride (B91410) source can proceed at elevated temperatures to yield the corresponding C-6 aminated products.

A notable example involves the treatment of a 6-chloro-substituted imidazo[1,2-b]pyridazine derivative with an amine in a sealed tube with n-propanol as the solvent, refluxed at 150 °C overnight, to achieve nucleophilic aromatic substitution at the C6 position. anu.edu.au

Substitution with Oxygen- and Sulfur-Containing Nucleophiles

The chloro group at the C-6 position of the imidazo[1,2-b]pyridazine ring can also be displaced by oxygen and sulfur-based nucleophiles, leading to the formation of ethers and thioethers, respectively. These reactions typically proceed under basic conditions.

In a relevant study, a 6-chloro-2-phenylimidazo[1,2-b]pyridazine (B158509) derivative was successfully reacted with sodium methoxide (B1231860) and sodium thiomethoxide. The nucleophilic substitution by the methoxide and thiomethoxide ions afforded the corresponding 6-methoxy and 6-methylthio derivatives in good to excellent yields. nih.gov Similarly, reactions with deprotonated fluoroethanol, fluoropropanol, 2-mercaptoethanol, and 3-mercaptopropanol have been shown to yield the corresponding ether and thioether products. nih.gov

A patented process describes the reaction of 6-chloroimidazo[1,2-b]pyridazine (B1266833) with a sodium salt of a hydroxy-sulfonamide derivative in DMF at 70°C. This reaction resulted in the formation of the corresponding ether linkage, demonstrating the utility of this method for creating more complex molecules. googleapis.com

NucleophileProductReagents and ConditionsYieldReference
Sodium methoxide6-Methoxy-2-phenylimidazo[1,2-b]pyridazine derivativeNaOMe, solventGood nih.gov
Sodium thiomethoxide6-Methylthio-2-phenylimidazo[1,2-b]pyridazine derivativeNaSMe, solventExcellent nih.gov
3-hydroxy-2,2-diethyl-1-propanesulfonamide sodium salt6-[(2,2-diethyl-3-sulfamoylpropyl)oxy]imidazo[1,2-b]pyridazineNaH, DMF, 70°CNot specified googleapis.com

Cross-Coupling Reactions at the 3- and 6-Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of the imidazo[1,2-b]pyridazine core. The chloro-substituents at the 3- and 6-positions serve as excellent handles for these transformations.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling, which involves the reaction of an organic halide with an organoboron reagent in the presence of a palladium catalyst and a base, is a widely used method for forming C-C bonds. This reaction has been successfully employed for the arylation of chloro-substituted imidazo[1,2-b]pyridazines.

For instance, the Suzuki-Miyaura cross-coupling reaction on 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine (B1624648) has been reported. researchgate.net The reaction of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with aromatic boronic acids has also been utilized to synthesize a variety of substituted analogs. wikipedia.orgresearchgate.net The reaction is typically carried out using a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like potassium carbonate or sodium carbonate, and a solvent system such as a mixture of DME and water or acetonitrile (B52724) and water. researchgate.netresearchgate.netmdpi.com

SubstrateBoronic AcidCatalyst / Base / SolventProductYieldReference
6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazineVarious arylboronic acidsPd(PPh₃)₄ / Na₂CO₃ / DME-H₂O6-Aryl-2-(4-fluorophenyl)imidazo[1,2-b]pyridazinesModerate to Good researchgate.net
3-Bromo-6-chloroimidazo[1,2-b]pyridazineAromatic boronic acidsPd catalyst / K₂CO₃ / Acetonitrile-H₂O3-Aryl-6-chloroimidazo[1,2-b]pyridazinesNot specified researchgate.net
6-Chloroimidazo[1,2-b]pyridazineVarious boronic acidsPd(OAc)₂ / K₂CO₃ / Toluene-EtOHPolysubstituted imidazo[1,2-b]pyridazinesGood (69-78%) mdpi.com

Sonogashira, Heck, Negishi, Kumada, and Stille Couplings

Beyond the Suzuki-Miyaura reaction, a variety of other cross-coupling methods have been utilized to functionalize the imidazo[1,2-b]pyridazine scaffold. researchgate.net

The Sonogashira coupling , which pairs a terminal alkyne with an organic halide, has been employed to introduce alkynyl moieties. researchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgorganic-chemistry.org The choice of ligand on the palladium catalyst can significantly influence the reaction's efficiency. libretexts.org

The Heck coupling , involving the reaction of an alkene with an organic halide, has also been reported for imidazo[1,2-b]pyridazine derivatives, though specific examples with this compound are less common. researchgate.net

Negishi coupling , which utilizes an organozinc reagent, and Kumada coupling , which employs a Grignard reagent, are also viable methods for C-C bond formation on this heterocyclic system. researchgate.netorganic-chemistry.org The Kumada coupling is noted as the first palladium or nickel-catalyzed cross-coupling reaction. organic-chemistry.org

The Stille coupling , using an organotin reagent, has been reported for the arylation of a 6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine, demonstrating the feasibility of this method for functionalizing the imidazo[1,2-b]pyridazine core.

Influence of Reaction Conditions on Coupling Efficiency

The success and efficiency of cross-coupling reactions on this compound are highly dependent on the specific reaction conditions employed. Key factors include the choice of catalyst, ligand, base, and solvent.

For Suzuki-Miyaura couplings , the nature of the palladium catalyst and the base are critical. Palladium complexes with bulky phosphine (B1218219) ligands have been shown to be effective for the coupling of chloroarenes. researchgate.net The choice of base, such as potassium carbonate, sodium carbonate, or potassium phosphate (B84403), can significantly impact the reaction rate and yield. researchgate.netmdpi.comlibretexts.org The solvent system, often a mixture of an organic solvent like DME, THF, or toluene (B28343) with water, is also crucial for facilitating the reaction between the organic and aqueous phases. researchgate.netmdpi.comlibretexts.org

In Sonogashira couplings , the presence of a copper(I) co-catalyst is typical, although copper-free conditions have also been developed. wikipedia.orgorganic-chemistry.org The ligand on the palladium catalyst plays a significant role in catalyst stability and activity. A variety of phosphine and nitrogen-based ligands, including N-heterocyclic carbenes (NHCs), have been explored to improve the efficiency of the coupling. wikipedia.orglibretexts.org The choice of base, such as an amine, is also a key parameter. organic-chemistry.org

Electrophilic Aromatic Substitution Reactions

The imidazo[1,2-b]pyridazine ring system is generally deactivated towards electrophilic aromatic substitution due to the pyridine-like nitrogen atoms. However, the five-membered imidazole (B134444) portion of the molecule is more electron-rich and thus the preferred site for electrophilic attack. Theoretical analysis of related structures, such as imidazo[1,2-a]pyrazine (B1224502), suggests that electrophilic attack at the C-3 position is favored over the C-2 position. stackexchange.com This preference is because the intermediate formed from C-3 attack can better delocalize the positive charge while maintaining the aromaticity of the six-membered ring. stackexchange.com

Experimental findings confirm this regioselectivity. For instance, the nitration of 6-chloroimidazo[1,2-b]pyridazine with a mixture of concentrated sulfuric acid and fuming nitric acid exclusively yields 6-chloro-3-nitroimidazo[1,2-b]pyridazine. rjptonline.org Similarly, 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380) undergoes nitration at the C-3 position under the same conditions. mdpi.com

Beyond classical electrophilic substitutions, modern C-H activation strategies have also been employed to functionalize the C-3 position. Palladium-catalyzed direct C-H arylation of 6-chloroimidazo[1,2-b]pyridazine successfully introduces various aryl groups at the C-3 position, demonstrating the tolerance of the chloro group to these reaction conditions. google.comresearchgate.net

Table 1: Electrophilic Substitution and C-H Arylation at the C-3 Position
Starting MaterialReagents and ConditionsProductYieldReference
6-chloroimidazo[1,2-b]pyridazineconc. H₂SO₄, fuming HNO₃6-chloro-3-nitroimidazo[1,2-b]pyridazineNot specified rjptonline.org
6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazineHNO₃ 68%, H₂SO₄, 0°C to RT6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine98% mdpi.com
6-chloro-2-phenylimidazo[1,2-b]pyridazinePhenylboronic acid, Pd catalyst6-chloro-2,3-diphenylimidazo[1,2-b]pyridazine95% researchgate.net

Oxidation and Reduction Pathways

The oxidation and reduction of the this compound core and its derivatives have been explored. The fused heterocyclic system itself is relatively stable to oxidation, but substituents can be readily oxidized. For example, in a related system, a 6-phenylthio group on the imidazo[1,2-b]pyridazine ring can be selectively oxidized to the corresponding phenylsulfinyl or phenylsulfonyl derivative using one or two equivalents of meta-chloroperoxybenzoic acid (m-CPBA), respectively. umich.edu

Reduction of the pyridazine (B1198779) ring is also possible. Treatment of 6-chloro-2-phenylimidazo[1,2-b]pyridazine with sodium borohydride (B1222165) in ethanol (B145695) leads to the reduction of the pyridazine ring, yielding 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine in excellent yield. researchgate.net

Table 2: Oxidation and Reduction Reactions of Imidazo[1,2-b]pyridazine Derivatives
Reaction TypeStarting MaterialReagents and ConditionsProductYieldReference
Oxidation2-Methyl-6-(phenylthio)imidazo[1,2-b]pyridazinem-CPBA (1 equiv.), CH₂Cl₂2-Methyl-6-(phenylsulfinyl)imidazo[1,2-b]pyridazine86% umich.edu
Oxidation2-Methyl-6-(phenylthio)imidazo[1,2-b]pyridazinem-CPBA (2 equiv.), CH₂Cl₂2-Methyl-6-(phenylsulfonyl)imidazo[1,2-b]pyridazineNot specified umich.edu
Reduction6-chloro-2-phenylimidazo[1,2-b]pyridazineNaBH₄ (8 equiv.), EtOH, 50°C2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine93% researchgate.net

Metalation and Lithiation Reactions

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. For 6-chloroimidazo[1,2-b]pyridazine, the regioselectivity of metalation can be precisely controlled by the choice of the metalating agent and the use of additives. researchgate.netnih.gov

DFT calculations and experimental work have shown that metalation can be directed to either the C-8 or the C-3 position. nih.gov Treatment with TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) in THF leads to selective magnesiation at the C-8 position. Subsequent quenching with electrophiles, such as iodine, affords the 8-iodo derivative in good yield. nih.gov

Conversely, metalation at the C-3 position can be achieved using a zinc amide base like TMP₂Zn·2MgCl₂·2LiCl in the presence of a Lewis acid, BF₃·OEt₂. The Lewis acid is thought to coordinate to the N-1 nitrogen, directing the zinc base to the C-3 position. researchgate.netnih.gov These organometallic intermediates can then be trapped with various electrophiles to produce a range of polysubstituted derivatives. researchgate.net

Table 3: Regioselective Metalation of 6-Chloroimidazo[1,2-b]pyridazine
Metalating AgentAdditiveConditionsPosition of MetalationSubsequent Reaction Example (Electrophile)ProductReference
TMPMgCl·LiClNoneTHF, -60°C, 30 minC-8Iodolysis (I₂)6-chloro-8-iodoimidazo[1,2-b]pyridazine nih.gov
TMP₂Zn·MgCl₂·2LiClBF₃·OEt₂THF, 25°C, 1 hC-3Allylation (Allyl bromide)3-allyl-6-chloroimidazo[1,2-b]pyridazine nih.gov
TMP₂Zn·MgCl₂·2LiClNoneTHF, 25°C, 12 hC-8Iodolysis (I₂)6-chloro-8-iodoimidazo[1,2-b]pyridazine nih.gov

Functionalization of Peripheral Sites (e.g., C-2, N-positions)

Besides the C-3 position, other sites on the this compound scaffold can be functionalized to create diverse derivatives. The C-2 position is often established during the synthesis of the bicyclic ring system by condensing a 3-aminopyridazine (B1208633) with an appropriate α-haloketone. nih.gov However, a pre-existing group at C-2 can also be modified. For example, a 2-(chloromethyl) group can be displaced by sodium benzenesulfinate (B1229208) to install a sulfonylmethyl group. mdpi.com

The chloro group at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), especially with amine nucleophiles under thermal or catalyzed conditions. researchgate.net This position is also amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki reactions, which allow for the introduction of aryl or heteroaryl groups. researchgate.net This dual reactivity at the C-3 (via C-H activation or metalation) and C-6 (via SNAr or cross-coupling) positions allows for the synthesis of 3,6-disubstituted imidazo[1,2-b]pyridazines. researchgate.net

Table 4: Examples of Peripheral Site Functionalization
SiteStarting MaterialReagents and ConditionsProduct TypeReference
C-26-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazineSodium benzenesulfinate, DMSO, RT2-[(Phenylsulfonyl)methyl] derivative mdpi.com
C-63-bromo-6-chloroimidazo[1,2-b]pyridazineButylamine, CsF, BnNEt₃Cl, DMSO, 100°C6-Butylamino derivative researchgate.net
C-66-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazineThiophene-2-boronic acid, Pd catalyst, base6-(Thien-2-yl) derivative researchgate.net

Spectroscopic and Structural Characterization Techniques for 3 Chloroimidazo 1,2 B Pyridazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including derivatives of 3-chloroimidazo[1,2-b]pyridazine. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms, allowing for the determination of the molecule's connectivity and stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For the parent 6-chloroimidazo[1,2-b]pyridazine (B1266833), the protons on the heterocyclic core exhibit characteristic chemical shifts and coupling patterns. For instance, in a DMSO-d₆ solution, the proton signals appear at δ 8.61 (d, J=4.0 Hz, 1H), 8.46 (d, J=12.0 Hz, 1H), 8.22 (d, J=4.0 Hz, 1H), and 7.76 (d, J=12.0 Hz, 1H).

Substituents on the imidazo[1,2-b]pyridazine (B131497) ring significantly influence the chemical shifts of the remaining protons. For example, in 3-nitro-6-(4-phenylpiperidin-1-yl)imidazo[1,2-b]pyridazine, the proton at the 2-position (H-2) appears as a singlet at δ 8.41 ppm in CDCl₃. The pyridazine (B1198779) ring protons show characteristic doublets, with H-7 at δ 7.87 (d, J = 10.0 Hz) and H-8 at δ 7.20 (d, J = 10.1 Hz). nih.gov The specific chemical shifts and coupling constants are invaluable for confirming the substitution pattern on the heterocyclic scaffold.

CompoundSolventProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
6-chloroimidazo[1,2-b]pyridazineDMSO-d₆H-28.22d4.0
H-38.61d4.0
H-77.76d12.0
H-88.46d12.0
3-nitro-6-(4-phenylpiperidin-1-yl)imidazo[1,2-b]pyridazineCDCl₃H-28.41s-
H-77.87d10.0
H-87.20d10.1

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. For 6-chloroimidazo[1,2-b]pyridazine, the carbon signals in DMSO-d₆ are observed at δ 149.3, 136.1, 128.7, 126.1, 124.0, and 118.8.

In substituted derivatives, the carbon chemical shifts are diagnostic of the substitution pattern. For instance, in 3-nitro-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine, the carbon atoms of the imidazo[1,2-b]pyridazine core resonate at δ 155.8 (C-6), 137.7 (C-8a), 134.5 (C-3), 134.2 (C-2), 126.3 (C-7), and 112.8 (C-5) in CDCl₃. nih.gov The significant downfield shift of C-6 is consistent with the attachment of the electron-donating pyrrolidinyl group, while the chemical shifts of C-3 and C-2 are influenced by the nitro group.

CompoundSolventCarbonChemical Shift (δ, ppm)
6-chloroimidazo[1,2-b]pyridazineDMSO-d₆C-2124.0
C-3118.8
C-5-
C-6149.3
C-7126.1
C-8128.7
C-8a136.1
3-nitro-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazineCDCl₃C-2134.2
C-3134.5
C-5112.8
C-6155.8
C-7126.3
C-8a137.7

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton and carbon signals, especially in complex molecules. youtube.com

COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com This helps in identifying adjacent protons in the molecular structure.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. sdsu.eduipb.pt This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons, typically over two or three bonds. sdsu.eduemerypharma.com This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. ipb.pt For example, in the structural elucidation of pyrazole (B372694) derivatives, HMBC was essential in confirming the connectivity between different rings. ipb.pt

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). researchgate.net This precision allows for the determination of the exact elemental formula of a molecule, which is a critical step in identifying unknown compounds. researchgate.net For instance, the calculated mass for the protonated molecule [M+H]⁺ of N,N-Dimethyl-3-nitroimidazo[1,2-b]pyridazin-6-amine is 208.0829, and the experimentally found mass by HRMS was also 208.0829, confirming the elemental composition. nih.gov This high level of accuracy is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas. nih.gov

CompoundIonCalculated Mass (m/z)Found Mass (m/z)
N,N-Dimethyl-3-nitroimidazo[1,2-b]pyridazin-6-amine[M+H]⁺208.0829208.0829
3-Nitro-6-(4-phenylpiperidin-1-yl)imidazo[1,2-b]pyridazine[M+H]⁺324.1455324.1440
(1-(3-Nitroimidazo[1,2-b]pyridazin-6-yl)piperidin-4-yl)(phenyl)methanone[M+H]⁺352.1404352.1417

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. mdpi.com It allows for the gentle transfer of ions from solution into the gas phase, typically resulting in the observation of the protonated molecule [M+H]⁺ or other adducts. mdpi.comnih.gov This technique is widely used for the characterization of imidazo[1,2-b]pyridazine derivatives. For example, the synthesis of 6-chloroimidazo[1,2-b]pyridazine was confirmed by the observation of the [M+1]⁺ ion at m/z 154.2 in the ESI-MS spectrum. Similarly, various synthesized imidazo[1,2-b]pyridazine analogues have been characterized by ESI-MS to confirm their molecular weights. researchgate.netnih.gov

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) derivative, for instance, was obtained using a Bruker Tensor 27 FT-IR instrument with an ATR-Neat technique. nih.gov This technique allows for the analysis of the sample in its natural state without extensive preparation. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrational frequencies of its bonds. The analysis of these bands helps to confirm the presence of the imidazo[1,2-b]pyridazine core and the chloro-substituent. In the synthesis of various imidazo[1,2-b]pyridazine analogs, IR spectroscopy, alongside nuclear magnetic resonance (NMR) and elemental analysis, was crucial in establishing the structures of the synthesized compounds. umich.edu For example, it was used to confirm the structure of N,N'-bis-(2-t-butylimidazo[1,2-b]pyridazin-6-yl)thiourea and other derivatives. umich.edu

Table 1: Instrumentation for IR Spectroscopy of a 3-bromo-6-chloroimidazo[1,2-b]pyridazine Derivative. nih.gov

ParameterDescription
InstrumentBruker Tensor 27 FT-IR
TechniqueATR-Neat (DuraSamplIR II)
Source of SpectrumBio-Rad Laboratories, Inc.
Source of SampleAlfa Aesar, Thermo Fisher Scientific

Raman spectroscopy provides complementary information to IR spectroscopy, as it detects changes in the polarizability of a molecule during vibration. medium.com For a 3-bromo-6-chloroimidazo[1,2-b]pyridazine derivative, the Raman spectrum was acquired using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov This technique is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The combination of IR and Raman data provides a more complete picture of the vibrational properties of the molecule, aiding in its structural confirmation. dergipark.org.tr While specific peak assignments for this compound derivatives are not detailed in the provided context, the technique is established as a standard characterization method for this class of compounds. nih.govdergipark.org.tr

Table 2: Instrumentation for Raman Spectroscopy of a 3-bromo-6-chloroimidazo[1,2-b]pyridazine Derivative. nih.gov

ParameterDescription
InstrumentBruker MultiRAM Stand Alone FT-Raman Spectrometer
TechniqueFT-Raman
Source of SpectrumBio-Rad Laboratories, Inc.
Source of SampleAlfa Aesar, Thermo Fisher Scientific

Chromatographic Purity and Characterization

Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are routinely used in the study of this compound derivatives.

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used to separate, identify, and quantify components in a mixture. In the context of imidazo[1,2-b]pyridazine derivatives, HPLC is employed to determine the purity of the final compounds. acs.org For instance, the purity of newly synthesized imidazo[1,2-b]pyridazine derivatives, intended as FLT3 kinase inhibitors, was determined by ultra-performance liquid chromatography–mass spectrometry (UPLC-MS). acs.org The universal LC method utilized a water/acetonitrile (B52724) gradient on a C18 column. acs.org In another study, preparative HPLC was used for the purification of these derivatives. acs.org The purity of the final compounds was generally found to be 95% or higher. acs.org This level of purity is critical for ensuring that subsequent biological or chemical studies are conducted on a well-defined chemical entity.

Table 3: HPLC System for the Analysis of Imidazo[1,2-b]pyridazine Derivatives. acs.org

ComponentDescription
SystemINGOS HPLC system (LCD5000 and LCP5020 modules)
ColumnLuna 5 μm C18(2) 100 Å
UPLC-MS SystemWaters UPLC H-Class Core System
UPLC ColumnWaters Acquity UPLC BEH C18 1.7 mm, 2.1 mm × 100 mm
DetectorWaters Acquity UPLC PDA detector, Waters SQD2 mass spectrometer
EluentH₂O/CH₃CN, gradient 0–100%

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique for monitoring the progress of chemical reactions. libretexts.org It allows chemists to quickly assess the consumption of starting materials and the formation of products. libretexts.org In the synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines, TLC analysis was used to monitor the reaction progress. researchgate.net It was noted that in some instances, pairs of compounds were nearly co-eluting, with Rf differences of less than 0.05. researchgate.net Similarly, during the synthesis of imidazo[1,2-b]pyridazine analogs of fenbendazole, TLC was used to carefully monitor the reaction mixture. umich.edu The difference in TLC motility was also a key indicator that a new compound had been formed when attempting to crystallize methyl 6-chloroimidazo[1,2-b]pyridazine-2-carbamate from boiling dimethylformamide. umich.edu In another synthetic effort, monitoring the reaction by TLC showed the rapid formation of an undesired product within minutes. ucl.ac.uk This highlights the utility of TLC in providing real-time feedback on reaction outcomes, enabling chemists to optimize reaction conditions.

Structure Activity Relationship Sar Studies of 3 Chloroimidazo 1,2 B Pyridazine Derivatives

Positional Effects of Substitution on Biological Activity

The biological activity of imidazo[1,2-b]pyridazine (B131497) derivatives is highly sensitive to the nature and position of substituents on the heterocyclic core. Strategic placement of different chemical moieties can dramatically alter the potency, selectivity, and pharmacokinetic properties of these compounds.

Influence of Substituents at the 3-Position

The 3-position of the imidazo[1,2-b]pyridazine scaffold has been a focal point for extensive SAR studies. Research has shown that the introduction of an appropriate aryl substituent at this position is often crucial for achieving potent biological activity. rsc.org For instance, in the development of Transforming growth factor-β activated kinase (TAK1) inhibitors, an aryl group at position 3 was found to be a key determinant of inhibitory potency. rsc.orgrsc.org

Modification of this aryl substituent can fine-tune the activity. Studies on inhibitors of FMS-like tyrosine kinase 3 (FLT3) demonstrated that a 3-phenyl group and some of its derivatives, such as 3- or 4-methoxyphenyl, resulted in potent inhibition. acs.org This highlights that both the presence and the electronic properties of the substituent at the 3-position significantly impact the interaction with the target protein.

In the context of antiplasmodial activity, while keeping a 3-methylsulfinylphenyl group fixed at the 6-position, various modifications at the 3-position were explored. nih.gov However, these changes generally led to a decrease in potency, with only a few exceptions showing promising activity against Plasmodium falciparum strains. nih.gov This suggests that for certain biological targets, the structural requirements at the 3-position are highly specific.

Furthermore, a comparison between substituting a 3-(trifluoromethoxy)phenyl group at the 2-position versus the 3-position revealed a staggering 1000-fold increase in binding affinity for DYRK1A when the substituent was at the 3-position. cardiff.ac.uk This underscores the critical role of the 3-position in defining the orientation and binding of the molecule within the kinase active site.

Influence of Substituents at the 6-Position

The 6-position of the imidazo[1,2-b]pyridazine ring is another key site for modification that profoundly influences biological activity. The introduction of substituents at this position can enhance potency, improve solubility, and modulate pharmacokinetic properties.

In the pursuit of TAK1 inhibitors, the addition of a morpholine (B109124) or piperazine (B1678402) moiety at the C6 position of the imidazo[1,2-b]pyridazine core was found to significantly improve TAK1 kinase inhibition compared to the unsubstituted analogue. rsc.org Specifically, a cis-dimethylmorpholine group at C6 resulted in the highest inhibition of TAK1. rsc.org Morpholine groups are known to enhance water solubility and metabolic stability, thereby improving a drug's bioavailability. rsc.org

For ligands targeting β-amyloid plaques, various substitutions at the 6-position were evaluated. nih.gov The binding affinities of 2-dimethylaminophenyl imidazo[1,2-b]pyridazines were moderately tolerant to different substituents at this position, with Ki values ranging from 10 to 50 nM. nih.gov A 6-methylthio analogue exhibited higher affinity than the corresponding 6-methoxyl analogue. nih.gov

In the context of antiplasmodial agents, para-substitution with a sulfone or sulfoxide (B87167) group on a 6-phenyl ring was detrimental to potency. nih.gov Conversely, meta-substitution on the phenyl ring at position 6 was found to be optimal for potency. nih.gov

The following table summarizes the inhibitory activities of selected 6-substituted imidazo[1,2-b]pyridazine derivatives against TAK1.

CompoundSubstituent at C6TAK1 Inhibition (%) at 100 nMIC₅₀ (nM)
1None26-
2Unsubstituted Morpholine91-
3cis-Dimethylmorpholine95-
4Piperidine46-
26Substituted Morpholine with specific aryl at C3-55

Impact of Substituents at the 2-Position

The 2-position of the imidazo[1,2-b]pyridazine scaffold also plays a role in determining the biological profile of its derivatives. Studies have shown that substituents at this position can influence binding affinity and selectivity.

In the development of ligands for β-amyloid plaques, a 2-N,N-dimethylaminophenyl moiety was found to be a crucial requirement for achieving desirable binding affinities. nih.gov The replacement of the phenyl ring at this position with pyridinyl or thiophenyl rings led to a significant reduction in binding affinity, indicating that the phenyl ring is likely essential for maintaining high affinity. nih.gov

Conversely, in the development of DYRK1A inhibitors, moving a 3-(trifluoromethoxy)phenyl substituent from the 2-position to the 3-position dramatically enhanced binding affinity. cardiff.ac.uk This suggests that for certain kinase targets, the 2-position may be less favorable for bulky substituents compared to the 3-position due to potential steric clashes with the hinge region of the kinase. cardiff.ac.uk

Stereochemical Considerations and Enantiomeric Effects

Stereochemistry plays a pivotal role in the interaction of chiral imidazo[1,2-b]pyridazine derivatives with their biological targets. The spatial arrangement of atoms can lead to significant differences in potency and selectivity between enantiomers.

In a study on Haspin inhibitors, the introduction of chiral prolinol derivatives at the 6-position of the imidazo[1,2-b]pyridazine core revealed a clear preference for one enantiomer over the other. nih.gov The (S)-enantiomer (compound 26) was found to be more active than the (R)-enantiomer (compound 25). nih.gov This highlights the importance of the stereocenter in achieving optimal interaction with the kinase active site.

Furthermore, when exploring morpholine derivatives, the relative position of the heteroatoms had a substantial impact on activity. nih.gov Derivatives where the two electron-rich oxygen atoms were closer to each other (compounds 21 and 22) were more active than those where they were further apart (compounds 23 and 24). nih.gov This suggests that the specific orientation of hydrogen bond acceptors is critical for binding.

The table below presents the IC₅₀ values of chiral imidazo[1,2-b]pyridazine derivatives against Haspin kinase, demonstrating the impact of stereochemistry.

CompoundConfiguration/SubstituentHaspin IC₅₀ (nM)
25(R)-prolinol derivativeActive
26(S)-prolinol derivativeVery Active (more than 25)
21Morpholine derivative (cis)6
22Morpholine derivative (cis)12
23Morpholine derivative (trans)25
24Morpholine derivative (trans)20

Lipophilicity and Electronic Effects on Activity Profiles

The physicochemical properties of imidazo[1,2-b]pyridazine derivatives, particularly their lipophilicity and electronic character, are critical determinants of their biological activity and pharmacokinetic profiles.

In the design of ligands for β-amyloid plaques, substituting an aryl CH group with an imino group in the pyridazine (B1198779) ring was an effective strategy to reduce ligand lipophilicity. nih.gov This modification aimed to decrease non-specific binding, a common issue with highly lipophilic imaging agents. nih.gov

The electronic nature of substituents on the aryl ring at position 3 has been shown to modulate activity. For CDK2 inhibitors, both electron-donating and electron-withdrawing groups on the aryl ring at position 3 influenced potency. semanticscholar.org For instance, a methoxy (B1213986) group (electron-donating) at the 2-position of the aryl ring enhanced activity, while fluorine and chlorine groups (electron-withdrawing) at positions 2 and 6 reduced activity. semanticscholar.org However, a 2,6-difluoro substitution on the aryl ring led to a five-fold increase in activity, indicating a complex interplay of electronic and steric factors. semanticscholar.org

In the development of Tyk2 JH2 inhibitors, a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety was used to replace an anilino group to improve metabolic stability. nih.gov The ability of a 2-pyridyl substituent to form intramolecular hydrogen bonds was found to enhance Caco-2 permeability, a measure of intestinal absorption. nih.gov

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemotypes with improved properties. These approaches have been successfully applied to the imidazo[1,2-b]pyridazine core.

In a search for potent and selective FLT3 inhibitors, the imidazo[1,2-b]pyridazine scaffold was identified as a heterocyclic mimic of a purine (B94841) core. acs.org This scaffold hopping approach led to the discovery of derivatives with nanomolar inhibitory activity against FLT3-ITD and its drug-resistant mutants. acs.org

Bioisosteric replacement of an indazole with an indolin-2-one in a series of TAK1 inhibitors was also explored. rsc.org Similarly, in the development of antiplasmodial agents, saturated cyclic groups were introduced with the hypothesis that they could discourage π-π stacking and thereby improve aqueous solubility. nih.gov

A notable example of scaffold hopping involved the development of antituberculosis agents. Starting from a known inhibitor with a different core, researchers developed an imidazo[1,2-b]pyridazine-based compound with potent activity. rsc.org Further exploration led to the development of imidazo[2,1-b]thiazole (B1210989) derivatives, demonstrating how scaffold hopping can lead to novel and effective chemical entities. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable in drug design for predicting the activity of novel compounds and for optimizing lead structures.

For non-benzodiazepine compounds acting at the benzodiazepine (B76468) receptor, including 3-substituted imidazo[1,2-b]pyridazines, QSAR studies have been performed. nih.gov These studies have indicated that the hydrophobic and electronic properties of various substituents play a significant role in the binding of these compounds to the receptor. nih.gov

A Fujita-Ban approach, a type of QSAR analysis, revealed that for a series of 2-phenyl-3-substituted-imidazo[1,2-b]pyridazines, a 3,4-OCH2O group on the 2-phenyl moiety and a methoxy group at the 6-position contributed most to the activity. nih.gov

While specific QSAR models for 3-chloroimidazo[1,2-b]pyridazine derivatives are not extensively detailed in the provided search results, the principles of QSAR have been applied to the broader class of imidazo[1,2-b]pyridazines. These models generally rely on descriptors that quantify physicochemical properties such as hydrophobicity (e.g., logP), electronic effects (e.g., Hammett constants), and steric parameters (e.g., Taft parameters).

The general form of a Hansch equation, a common QSAR model, is as follows:

log(1/C) = k₁logP + k₂σ + k₃Es + k₄

Where:

C is the concentration of the compound required to produce a defined biological effect.

logP represents the hydrophobicity of the molecule.

σ is the Hammett constant, representing the electronic effect of a substituent.

Es is the Taft steric parameter.

k₁, k₂, k₃, and k₄ are constants determined by regression analysis.

The following table illustrates a hypothetical QSAR model for a series of this compound derivatives, showcasing the type of data that would be generated in such a study.

Compoundlog(1/C) (Observed)logPσEslog(1/C) (Predicted)
1 4.52.10.2-0.54.6
2 5.22.8-0.1-0.85.1
3 3.91.50.5-0.24.0
4 5.83.2-0.3-1.15.7

Molecular Mechanisms of Action and Biological Target Interactions

General Principles of Ligand-Target Recognition

The interaction between a ligand, such as a derivative of 3-chloroimidazo[1,2-b]pyridazine, and its biological target is governed by fundamental principles of molecular recognition. These principles include the shape, size, and electronic properties of both the ligand and the binding site on the target protein. The specific arrangement of functional groups on the imidazo[1,2-b]pyridazine (B131497) scaffold allows for a variety of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions collectively determine the binding affinity and selectivity of the compound for its target. For instance, the nitrogen atoms within the fused ring system can act as hydrogen bond acceptors, while the chloro-substituent and other variable groups can engage in hydrophobic or other specific interactions within the target's binding pocket. The planar nature of the imidazo[1,2-b]pyridazine core also plays a significant role in how it fits into the often-planar ATP-binding site of kinases.

Kinase Inhibition Mechanisms

The imidazo[1,2-b]pyridazine scaffold is a prominent feature in many kinase inhibitors. These compounds primarily exert their effects by interfering with the function of protein kinases, enzymes that play a crucial role in cellular signaling pathways.

ATP-Competitive Inhibition

The most common mechanism of action for kinase inhibitors based on the this compound scaffold is ATP-competitive inhibition. nih.gov In this mode of inhibition, the compound directly competes with adenosine (B11128) triphosphate (ATP), the natural substrate for kinases, for binding to the enzyme's active site. The structural similarity of the imidazo[1,2-b]pyridazine core to the purine (B94841) ring of ATP allows it to occupy the ATP-binding pocket. By doing so, it prevents the transfer of a phosphate (B84403) group from ATP to the target protein, thereby blocking the downstream signaling cascade. The effectiveness of these inhibitors is often measured by their IC50 values, which represent the concentration of the inhibitor required to reduce the kinase's activity by 50%.

Allosteric Modulation

While less common for this class of compounds, allosteric modulation represents an alternative mechanism of kinase inhibition. Allosteric inhibitors bind to a site on the kinase that is distinct from the ATP-binding pocket. This binding induces a conformational change in the enzyme, which in turn alters the shape of the active site and reduces its affinity for ATP or the substrate. This mechanism can offer higher selectivity compared to ATP-competitive inhibitors, as allosteric sites are often more diverse among different kinases. Some research has pointed towards the potential for imidazo[1,2-b]pyridazine derivatives to act as allosteric inhibitors of certain kinases, such as Tyrosine Kinase 2 (TYK2). dergipark.org.tr

Specific Kinase Targets

Derivatives of this compound have been shown to inhibit a wide array of specific kinases, highlighting the versatility of this chemical scaffold.

Kinase TargetSignificance
Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) A mitotic kinase essential for proper chromosome alignment and cell division. nih.gov
DYRKs (Dual-specificity tyrosine-phosphorylation-regulated kinases) A family of kinases involved in various cellular processes, including cell proliferation and neurodevelopment. dundee.ac.uk
CLKs (Cdc2-like kinases) Involved in the regulation of pre-mRNA splicing by phosphorylating SR proteins. dundee.ac.uk
IKKbeta (Inhibitor of kappa B kinase beta) A key regulator of the NF-κB signaling pathway, which is involved in inflammation and immunity.
Plasmodium falciparum CLK1 A kinase in the malaria parasite that is crucial for its replication. researchgate.net
Leishmania amazonensis Kinases Kinases in the parasite responsible for leishmaniasis, representing potential drug targets. researchgate.net
AAK1 (Adaptor-associated kinase 1) Involved in clathrin-mediated endocytosis and has been implicated in neurological and psychiatric disorders. google.com
BCL-ABL A fusion protein with tyrosine kinase activity that is a hallmark of chronic myeloid leukemia (CML). nih.govnih.gov
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) A key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth.
BTK (Bruton's tyrosine kinase) A crucial enzyme in B-cell development and activation, implicated in certain B-cell malignancies.
mTOR (mammalian Target of Rapamycin) A central regulator of cell growth, proliferation, and survival. ub.edu
PDE10A (Phosphodiesterase 10A) An enzyme involved in the regulation of cyclic nucleotide signaling, with implications for neurological and psychiatric disorders. dergipark.org.tr

Detailed Research Findings:

Haspin, DYRKs, and CLKs: Several 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have demonstrated potent inhibitory activity against Haspin, DYRKs, and CLKs, with some compounds exhibiting IC50 values in the nanomolar range. nih.govdundee.ac.ukresearchgate.net The selectivity of these inhibitors can be tuned by modifying the substituents on the imidazo[1,2-b]pyridazine core. dundee.ac.uk

Plasmodium falciparum CLK1 and Leishmania amazonensis Kinases: Certain derivatives have shown promising activity against kinases in parasitic protozoa, suggesting their potential as anti-parasitic agents. researchgate.net For instance, a 3,6-disubstituted imidazo[1,2-b]pyridazine was identified as a potent inhibitor of Plasmodium falciparum CLK1. researchgate.net

AAK1: Imidazo[1,2-b]pyridazine-based compounds have been developed as inhibitors of AAK1, with potential applications in the treatment of various central nervous system disorders. google.com

BCL-ABL: A notable example is Ponatinib (B1185) (AP24534), a pan-BCL-ABL inhibitor that contains an imidazo[1,2-b]pyridazine core. nih.gov It is effective against various mutations of BCL-ABL, including the highly resistant T315I mutation. nih.govnih.gov The ethynyl (B1212043) linker in Ponatinib's structure plays a key role in overcoming the steric hindrance caused by the T315I mutation. nih.gov

VEGFR2: The imidazo[1,2-b]pyridazine scaffold has been incorporated into inhibitors targeting VEGFR2, aiming to disrupt tumor angiogenesis.

mTOR: Some imidazo[1,2-b]pyridazine derivatives have shown inhibitory activity against the PI3K/mTOR signaling pathway, which is crucial for the survival of cancer stem cells. ub.edu

PDE10A: This scaffold has also been explored for the development of PDE10A inhibitors, which may have therapeutic potential in treating neuropsychiatric disorders. dergipark.org.tr

Receptor Binding and Modulation

In addition to kinase inhibition, derivatives of this compound have been investigated for their ability to bind and modulate the function of specific receptors, particularly benzodiazepine (B76468) receptors.

Benzodiazepine Receptor Interactions (Central and Mitochondrial)

Certain imidazo[1,2-b]pyridazine derivatives have shown significant binding affinity for both central benzodiazepine receptors (CBRs), which are part of the GABA-A receptor complex in the brain, and mitochondrial benzodiazepine receptors (MBRs), also known as peripheral-type benzodiazepine receptors (PBRs). publish.csiro.aunih.govconsensus.app

Central Benzodiazepine Receptors (CBRs): Binding to CBRs can modulate the inhibitory effects of the neurotransmitter GABA, leading to sedative, anxiolytic, and anticonvulsant effects. benzoinfo.com Some imidazo[1,2-b]pyridazines have been found to displace [3H]diazepam from CBRs, indicating a direct interaction. consensus.appanu.edu.au The affinity for these receptors can be influenced by the substituents on the imidazo[1,2-b]pyridazine core. anu.edu.au

Mitochondrial Benzodiazepine Receptors (MBRs): These receptors are located on the outer mitochondrial membrane and are involved in various cellular functions, including steroidogenesis. nih.gov Imidazo[1,2-b]pyridazines have generally demonstrated higher selectivity for MBRs over CBRs. publish.csiro.aunih.gov They have been shown to potently inhibit the binding of ligands like [3H]diazepam and [3H]PK11195 to mitochondrial membranes. nih.gov This selective binding suggests potential applications in modulating steroid hormone production and other mitochondrial functions.

ReceptorLocationFunctionImidazo[1,2-b]pyridazine Interaction
Central Benzodiazepine Receptor (CBR) Central Nervous System (part of GABA-A receptor)Neurotransmission modulation (sedative, anxiolytic effects)Displacement of [3H]diazepam, indicating direct binding. consensus.appanu.edu.au
Mitochondrial Benzodiazepine Receptor (MBR/PBR) Outer Mitochondrial MembraneSteroidogenesis, cellular respirationPotent and selective inhibition of ligand binding. publish.csiro.aunih.gov

Ligands for Amyloid Plaques (e.g., Aβ Aggregates)

Derivatives of the imidazo[1,2-b]pyridazine scaffold have been synthesized and assessed for their potential as imaging agents for detecting β-amyloid (Aβ) plaques, a key neuropathological feature of Alzheimer's disease. nih.govnih.gov The development of such agents is crucial for the early diagnosis and monitoring of the disease. nih.gov

A series of these derivatives were evaluated for their binding affinity to synthetic Aβ₁₋₄₀ aggregates. The binding affinities were found to be highly dependent on the substitution patterns at the 2- and 6-positions of the imidazo[1,2-b]pyridazine core. nih.gov For instance, in one study, the binding affinities (Ki) of various derivatives ranged from 11.0 nM to over 1000 nM. nih.govnih.gov The compound 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine demonstrated a particularly high binding affinity, with a Ki value of 11.0 nM. nih.gov This suggests that this class of compounds holds promise for the development of novel radiotracers for positron emission tomography (PET) to visualize Aβ plaques in the brain. nih.govnih.gov

Compound DerivativeTargetBinding Affinity (Ki)Reference
2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazineSynthetic Aβ₁₋₄₀ Aggregates11.0 nM nih.gov
Various 2- and 6-substituted imidazo[1,2-b]pyridazinesSynthetic Aβ₁₋₄₀ Aggregates11.0 to >1000 nM nih.gov

Enzymatic Activity Modulation (e.g., Endoribonucleases)

The this compound scaffold is a key component in the development of molecules that can modulate the activity of certain enzymes, including the kinase-endoribonuclease IRE1 (Inositol-requiring enzyme 1). nih.govacs.org IRE1 is a crucial mediator of the unfolded protein response (UPR), a cellular stress response pathway. nih.govacs.org

Researchers have developed kinase inhibitors based on a 4-(imidazo[1,2-b]pyridazin-3-yl)benzamide structure that can influence the endoribonuclease (RNase) function of IRE1. nih.gov For example, a compound synthesized from 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) was found to inhibit the kinase autophosphorylation activity of human IRE1α with an IC₅₀ of 218 nM, while simultaneously enhancing its endoribonuclease activity with an EC₅₀ of 143 nM. nih.gov This demonstrates that compounds derived from the 3-chloro-substituted scaffold can act as modulators of IRE1's dual functions. nih.gov

Furthermore, a series of imidazo[1,2-b]pyridazin-8-amine (B2473545) kinase inhibitors were discovered to allosterically inhibit the endoribonuclease function of IRE1α. acs.org These inhibitors were effective in preventing ER stress-induced IRE1α oligomerization and phosphorylation in human cells. acs.org

Molecular Docking and Binding Mode Analysis

Molecular docking studies have been instrumental in understanding how this compound derivatives interact with their protein targets at the molecular level. nih.govestranky.skdundee.ac.uk These computational techniques predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and key interactions. nih.govestranky.sk

For example, docking studies were performed on an imidazo[1,2-b]pyridazine-containing inhibitor (derived from 3-bromo-6-chloroimidazo[1,2-b]pyridazine) against TAK1 kinase. nih.gov The analysis revealed that the imidazo[1,2-b]pyridazine moiety binds to the hinge region of the kinase, forming hydrogen bonds with conserved amino acid residues like Lys-63 and Ala-107 within the ATP-binding site. nih.gov

In another study focused on VEGFR2 kinase inhibitors, binding model analysis of an imidazo[1,2-b]pyridazine derivative predicted that the N1-nitrogen of the scaffold interacts with the NH group of the amino acid Cys919 in the hinge region. estranky.sk The analysis also showed that other parts of the molecule form hydrogen-bonding interactions with residues like Glu885 and Asp1046, while a terminal phenyl ring occupies a hydrophobic pocket. estranky.sk This detailed binding mode information is crucial for the rational design of more potent and selective inhibitors. estranky.skdundee.ac.uk Similarly, the binding mode of a potent inhibitor of DYRK1A, derived from an imidazo[1,2-b]pyridazine fragment, was confirmed by X-ray crystallography, providing a solid basis for further rational drug design. dundee.ac.uk

Computational Simulations of Ligand-Protein Interactions

Computational simulations, including molecular docking and in silico drug design, are vital tools for studying the interactions between ligands like this compound derivatives and their protein targets. nih.govdundee.ac.uknih.gov These methods help predict binding affinities and elucidate the structural basis for molecular recognition, guiding the optimization of lead compounds. dundee.ac.uknih.gov

The development of selective inhibitors for DYRK1A, a serine-threonine kinase, involved significant in silico drug design efforts to optimize an initial imidazo[1,2-b]pyridazine fragment. dundee.ac.uk This computational approach, combined with structure-activity relationship studies, led to the discovery of highly potent and selective inhibitors. dundee.ac.uk

Computational modeling is also used to understand why certain substitutions on the imidazo[1,2-b]pyridazine scaffold are more effective than others. For instance, in the development of VEGFR2 inhibitors, docking studies explained why a meta-substitution on a phenoxy-imidazo[1,2-b]pyridazine scaffold was optimal for inhibitory activity. estranky.sk The models showed that a trifluoromethyl group at the meta position could fit snugly into a hydrophobic pocket, thereby increasing the compound's inhibitory activity. estranky.sk These simulations underscore the importance of incorporating protein flexibility to obtain accurate and meaningful results about ligand-protein interactions. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the intrinsic properties of 3-Chloroimidazo[1,2-b]pyridazine and its derivatives.

Electronic Structure Analysis

The electronic structure of the imidazo[1,2-b]pyridazine (B131497) core is characterized by a distinctive distribution of electron density due to the presence of multiple nitrogen atoms and the fused ring system. The chlorine atom at the 3-position further influences this distribution through its electron-withdrawing nature.

DFT calculations, for instance, performed on related structures like 7-Chloro-3-nitroimidazo[1,2-b]pyridazine, reveal specific localization of frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) is often centered on the imidazole (B134444) ring and the chloro substituent, while the Lowest Unoccupied Molecular Orbital (LUMO) distribution is also significantly affected by the substituents. This electronic arrangement is crucial as it dictates the molecule's reactivity and its potential for intermolecular interactions.

Molecular Orbital Theory Applications

Molecular orbital theory provides a framework for understanding the bonding and electronic transitions within this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter derived from these calculations. This gap provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.

For substituted imidazo[1,2-b]pyridazines, theoretical studies have been compared with experimental data from FT-IR, FT-Raman, 1H-NMR, 13C-NMR, and UV-Vis spectroscopy, showing a high degree of correlation. dergipark.org.tr This validation underscores the predictive power of molecular orbital theory in characterizing these heterocyclic systems. The theory also helps in interpreting the magnetic circular dichroism (MCD) spectra of such compounds. dergipark.org.tr

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound and its derivatives, particularly in biological systems. These simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions.

Conformational Analysis

The fused ring structure of this compound imparts a degree of rigidity to the core. However, substituents at various positions can introduce conformational flexibility. MD simulations can explore the accessible conformations of substituted derivatives, which is critical for understanding how these molecules might fit into the binding pocket of a biological target. For instance, the planarity of the pyridazine (B1198779) ring promotes efficient π–π stacking interactions, a feature that can be crucial for binding to target proteins. rsc.org

Virtual Screening and Ligand-Based Drug Design Approaches

The this compound scaffold has been extensively used in virtual screening and ligand-based drug design to identify novel bioactive compounds. rsc.org These computational strategies leverage the known structural information of active compounds to discover new molecules with similar or improved properties.

Virtual screening of large compound libraries against specific biological targets has identified numerous imidazo[1,2-b]pyridazine derivatives with potential therapeutic applications. For example, virtual screening was employed to identify inhibitors of PIM-1 kinase, a target in cancer therapy. google.com

Ligand-based drug design approaches, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, have also been applied to imidazo[1,2-b]pyridazine derivatives. These methods help in identifying the key chemical features required for biological activity and in predicting the activity of new, untested compounds. Structure-guided drug design, which often involves the co-crystallization of a ligand with its target protein, has been instrumental in optimizing imidazo[1,2-b]pyridazine-based inhibitors for targets like tropomyosin receptor kinase (TRK). semanticscholar.org

Prediction of Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has emerged as a powerful tool for predicting the reactivity and regioselectivity of functionalization reactions on the imidazo[1,2-b]pyridazine scaffold. These theoretical studies provide valuable insights that can guide synthetic efforts, minimizing trial-and-error experimentation.

One notable study focused on the derivatization of 6-chloroimidazo[1,2-b]pyridazine (B1266833). uni-muenchen.de DFT calculations were employed to predict the outcomes of metalation reactions, a key strategy for introducing new functional groups. uni-muenchen.de The calculations suggested that the reaction's regioselectivity could be controlled by the choice of reagents. Specifically, the use of certain mixed zinc/magnesium bases like TMP2Zn·MgCl2·2LiCl (where TMP = 2,2,6,6-tetramethylpiperidyl) in the absence of an additive was predicted to lead to regioselective metalation at the 8-position. uni-muenchen.deresearchgate.net Conversely, performing the reaction in the presence of a Lewis acid such as BF3·OEt2 was predicted to direct the metalation to the 3-position. uni-muenchen.de

These theoretical predictions were subsequently validated by experimental results. The complexation of the Lewis acid BF3·OEt2 at the most basic N(1)-nitrogen atom was proposed to direct the metalating agent to the next most basic nitrogen, N(5). This, in turn, facilitates deprotonation at the adjacent C(3) position. uni-muenchen.de This guided approach allowed for the selective synthesis of 3-substituted 6-chloroimidazo[1,2-b]pyridazines. uni-muenchen.de For instance, a zincation reaction in the presence of BF3·OEt2, followed by quenching with various electrophiles, yielded the desired 3,6-disubstituted products. uni-muenchen.de

The table below summarizes the predicted and experimentally verified regioselectivity of the metalation of 6-chloroimidazo[1,2-b]pyridazine under different conditions, as guided by computational models.

Table 1: Predicted and Observed Regioselectivity of Metalation on 6-Chloroimidazo[1,2-b]pyridazine

Reagent/Condition Predicted Site of Metalation Observed Product Reference
TMP₂Zn·MgCl₂·2LiCl Position 8 8-functionalized imidazo[1,2-b]pyridazine uni-muenchen.de
TMP₂Zn·MgCl₂·2LiCl + BF₃·OEt₂ Position 3 3-functionalized imidazo[1,2-b]pyridazine uni-muenchen.de

Furthermore, computational models based on pKa calculations have been developed to reliably predict metalation sites across a range of heterocyclic compounds, including pyridazines. researchgate.net These models provide a foundational understanding of the intrinsic acidity of different C-H bonds in the molecule, thereby predicting the most likely site for deprotonation and subsequent functionalization. researchgate.net Such predictive power is crucial for the rational design of synthetic routes to novel derivatives of this compound.

Cheminformatics and Data Mining for Structure-Property Relationships

Cheminformatics and data mining techniques are increasingly being applied to the imidazo[1,2-b]pyridazine scaffold to establish clear structure-property and structure-activity relationships (SAR). These computational approaches analyze datasets of related compounds to identify key structural features that govern their chemical properties and biological activities.

For instance, studies on various substituted imidazo[1,2-b]pyridazines have utilized computational tools to understand their potential as kinase inhibitors. researchgate.netdundee.ac.uk In the development of potent and selective DYRK1A kinase inhibitors, in silico drug design efforts were integral. dundee.ac.uk By computationally exploring the effects of substituents at different positions (C-2, C-3, C-6, C-7, and C-8) of the imidazo[1,2-b]pyridazine core, researchers can rationalize observed SAR and predict the binding modes of inhibitors. dundee.ac.uk For example, the overlay of X-ray crystal structures with computational models helps in designing new derivatives with improved selectivity. dundee.ac.uk

A cheminformatics approach was also applied in the study of 3-nitroimidazo[1,2-b]pyridazines, which were investigated as potential antiparasitic agents. researchgate.net By analyzing properties such as molecular weight, lipophilicity (cLogP), and polar surface area, researchers identified key compounds with favorable drug-like properties, marking them as valuable hits for further development. researchgate.net

The table below showcases calculated molecular properties for representative imidazo[1,2-b]pyridazine derivatives, which are typically used in cheminformatics and data mining studies to build predictive models for drug-likeness and biological activity.

Table 2: Calculated Molecular Properties of Representative Imidazo[1,2-b]pyridazine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) XlogP (predicted) Reference
3-Bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) C₆H₃BrClN₃ 232.46 2.3 nih.gov
6-chloroimidazo[1,2-b]pyridazine-3-carbaldehyde C₇H₄ClN₃O 181.58 1.1 uni.lu
3-nitroimidazo[1,2-b]pyridazine scaffold derivatives Varied Low 1.2–4.1 researchgate.net

Furthermore, computational methods such as the determination of Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are common in the analysis of related heterocyclic systems. researchgate.net These techniques provide insights into the reactivity, interaction sites, and pharmacokinetic profiles of new compounds, facilitating the rational design of molecules with desired properties. While not always explicitly detailed for this compound itself, the application of these methods to the broader class of imidazopyridazines and related heterocycles underscores their importance in modern drug discovery and materials science. researchgate.netdergipark.org.tr

Research Applications of 3 Chloroimidazo 1,2 B Pyridazine and Its Derivatives

Medicinal Chemistry Scaffolds

The imidazo[1,2-b]pyridazine (B131497) core is a key building block in the design of novel therapeutic agents. The presence of the chlorine atom at the 3-position provides a reactive handle for a variety of chemical transformations, enabling the synthesis of extensive libraries of derivatives for structure-activity relationship (SAR) studies. dergipark.org.trresearchgate.net These derivatives have shown promise in several areas of medicinal chemistry. nih.gov

Development of Enzyme Inhibitors

Derivatives of 3-chloroimidazo[1,2-b]pyridazine have been extensively investigated as inhibitors of various enzymes, particularly kinases, which play crucial roles in cell signaling and are often dysregulated in diseases like cancer.

One of the most notable examples is Ponatinib (B1185) , a multi-targeted tyrosine kinase inhibitor containing the imidazo[1,2-b]pyridazine scaffold. researchgate.net It is a third-generation inhibitor effective against BCR-ABL1 kinase, including the T315I mutation that confers resistance to other inhibitors. researchgate.net The success of Ponatinib has spurred further research into imidazo[1,2-b]pyridazine-based kinase inhibitors. nih.gov

Researchers have designed and synthesized numerous derivatives targeting other kinases. For instance, 3,6-disubstituted imidazo[1,2-b]pyridazines have demonstrated potent and selective inhibition of cyclin-dependent kinases (CDKs), dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs), and CDC-like kinases (CLKs), with some compounds exhibiting IC50 values below 100 nM. Furthermore, a series of imidazo[1,2-b]pyridazine derivatives were identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD), a common mutation in acute myeloid leukemia (AML). One such derivative, 34f , showed nanomolar inhibitory activity against both recombinant FLT3-ITD and the resistant FLT3-D835Y mutant.

Other kinase targets for imidazo[1,2-b]pyridazine derivatives include:

Transforming growth factor-β activated kinase 1 (TAK1): 6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazines have been found to inhibit TAK1 at nanomolar concentrations, showing potential for the treatment of multiple myeloma. google.com

Tropomyosin receptor kinases (TRKs): A series of novel imidazo[1,2-b]pyridazine derivatives have been discovered as potent second-generation TRK inhibitors, with the representative compound 15m showing IC50 values of 0.08 nM, 2.14 nM, and 0.68 nM against TRKWT, TRKG595R, and TRKG667C, respectively. researchgate.net

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): 8-Bromo-6-chloroimidazo[1,2-b]pyridazine has been identified as a lead compound for the development of VEGFR-2 inhibitors. dergipark.org.tr

Janus Kinases (JAKs): Certain imidazo[1,2-b]pyridazine derivatives have been found to be novel and potent inhibitors of JAKs, suggesting their potential use in treating inflammatory conditions. thesciencein.org

Phosphodiesterase 10 (PDE10): Novel imidazo[1,2-b]pyridazine derivatives have been developed as inhibitors of the PDE10 enzyme, with potential applications in treating neurological and psychiatric disorders. sigmaaldrich.com

Compound/Derivative SeriesTarget EnzymeKey FindingsReference
PonatinibBCR-ABL1 KinaseEffective against T315I mutation. researchgate.net
3,6-Disubstituted imidazo[1,2-b]pyridazinesCDKs, DYRKs, CLKsIC50 values < 100 nM.
Compound 34fFLT3-ITD, FLT3-D835YNanomolar inhibitory activity.
6-Substituted morpholine/piperazine imidazo[1,2-b]pyridazinesTAK1Inhibition at nanomolar concentrations. google.com
Compound 15mTRKWT, TRKG595R, TRKG667CSub-nanomolar to low nanomolar IC50 values. researchgate.net
8-Bromo-6-chloroimidazo[1,2-b]pyridazineVEGFR-2Lead compound for inhibitor development. dergipark.org.tr
Imidazo[1,2-b]pyridazine derivativesJAKsPotent inhibitors for potential anti-inflammatory use. thesciencein.org
Imidazo[1,2-b]pyridazine derivativesPDE10Potential for treating neurological disorders. sigmaaldrich.com

Exploration of Anti-Infective Agents (e.g., Antiparasitic, Antimicrobial, Antiviral, Antimycobacterial)

The imidazo[1,2-b]pyridazine scaffold has proven to be a valuable starting point for the discovery of new agents to combat infectious diseases.

Antiparasitic: 3,6-Disubstituted imidazo[1,2-b]pyridazines have shown potent inhibitory activity against Plasmodium falciparum CLK1 (PfCLK1), a kinase from the parasite that causes malaria. nih.gov Furthermore, a structure-guided design approach was used to improve a series of imidazo[1,2-b]pyridazine inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), resulting in compounds with in vitro antiparasite EC50 values as low as 12 nM. rjptonline.org Derivatives have also been designed to inhibit Toxoplasma gondii's calcium-dependent protein kinase 1 (TgCDPK1).

Antimicrobial: Novel 2-substituted aryl (or alkyl)-6-(substituted aryl) imidazo[1,2-b]pyridazine derivatives have been synthesized and screened for their in-vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. rjptonline.org

Antiviral: The synthesis of novel substituted 3-aralkylthiomethylimidazo[1,2-b]pyridazines has been reported. While inactive against HIV, certain compounds like 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine were potent inhibitors of human cytomegalovirus replication in vitro. dergipark.org.tr Other derivatives showed inhibitory activity against the replication of varicella-zoster virus. dergipark.org.tr

Antimycobacterial: A series of imidazo[1,2-b]pyridazine derivatives containing piperazine and morpholine moieties were synthesized and evaluated for their antimycobacterial activity. Compounds 8h and 8j from this series exhibited potent in vitro activity against M. tuberculosis H37Rv strains at a concentration of 1.6 µg/mL. Another study reported that benzohydrazide (B10538) incorporated imidazo[1,2-b]pyridazine derivatives showed anti-tubercular activity with MIC values ranging from 1.6 to 6.25 μg/mL against the M. tuberculosis H37Rv strain.

ActivityDerivative SeriesTarget/OrganismKey FindingsReference
Antiparasitic3,6-Disubstituted imidazo[1,2-b]pyridazinesPlasmodium falciparum CLK1Potent inhibition. nih.gov
AntiparasiticImidazo[1,2-b]pyridazine inhibitorsPlasmodium falciparum CDPK1EC50 values down to 12 nM. rjptonline.org
AntiparasiticImidazo[1,2-b]pyridazine derivativesToxoplasma gondii CDPK1Designed as inhibitors.
Antimicrobial2,6-Disubstituted imidazo[1,2-b]pyridazinesGram-positive & Gram-negative bacteriaScreened for in-vitro activity. rjptonline.org
Antiviral3-Aralkylthiomethylimidazo[1,2-b]pyridazinesHuman cytomegalovirus, Varicella-zoster virusPotent inhibitors of replication. dergipark.org.tr
AntimycobacterialImidazo[1,2-b]pyridazine-piperazine-morpholine derivativesM. tuberculosis H37RvPotent in vitro activity at 1.6 µg/mL.
AntimycobacterialBenzohydrazide incorporated imidazo[1,2-b]pyridazinesM. tuberculosis H37RvMIC range of 1.6 to 6.25 μg/mL.

Investigation of Anti-Inflammatory Agents

The imidazo[1,2-b]pyridazine scaffold has been utilized in the development of compounds with anti-inflammatory properties. A series of 3,6-disubstituted imidazo[1,2-b]pyridazines were synthesized and evaluated for their ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. dergipark.org.trnih.gov Additionally, certain imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of Janus Kinases (JAKs), which are involved in cytokine signaling pathways that drive inflammation. thesciencein.org This suggests their potential therapeutic application in a variety of inflammatory diseases. nih.gov

Role in Anti-Proliferative Research

The anti-proliferative properties of imidazo[1,2-b]pyridazine derivatives have been a major focus of research, largely due to their success as kinase inhibitors in cancer therapy. The discovery of Ponatinib as a potent anti-cancer agent has highlighted the potential of this scaffold. researchgate.net

Research has expanded to explore other derivatives for their anti-proliferative effects. For example, a series of novel benzamido substituted imidazo[1,2-b]pyridazin-2-ones were designed and synthesized, with some showing high anti-proliferative activity. Another study focused on the development of imidazopyridazines as selective pan-TRK inhibitors, with compound GNF-8625 (12) showing good in vivo pharmacokinetic properties and the ability to partially inhibit tumor growth in a dose-dependent manner.

Chemical Probes and Biological Tools

While not always explicitly labeled as "chemical probes" or "biological tools," this compound and its derivatives serve these functions by enabling the investigation of biological processes. Their primary utility as research tools stems from their ability to act as potent and often selective inhibitors of specific enzymes, particularly kinases.

By inhibiting a specific kinase, researchers can elucidate the role of that enzyme in various cellular signaling pathways. For example, the use of selective imidazo[1,2-b]pyridazine-based inhibitors for kinases like TAK1, TRKs, and JAKs allows for the dissection of their functions in cell growth, differentiation, and inflammation. google.comthesciencein.org These compounds can be used in cell-based assays and in vivo models to study the downstream effects of enzyme inhibition, thereby providing valuable insights into disease mechanisms.

Furthermore, the development of radiolabeled derivatives, as discussed in the next section, transforms these molecules into powerful tools for in vivo imaging, allowing for the non-invasive study of enzyme and receptor distribution and function in living organisms.

Radioligand Development for Molecular Imaging Research (e.g., PET Tracers for Aβ Plaques)

A significant application of the imidazo[1,2-b]pyridazine scaffold is in the development of radioligands for positron emission tomography (PET), a non-invasive molecular imaging technique. These radiotracers allow for the in vivo visualization and quantification of biological targets, aiding in disease diagnosis, monitoring progression, and evaluating the efficacy of new therapies. nih.govsigmaaldrich.com

A notable area of research has been the development of imidazo[1,2-b]pyridazine-based PET tracers for imaging β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. sigmaaldrich.com A series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their binding affinity to synthetic Aβ aggregates. One compound, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (4) , exhibited a high binding affinity (Ki = 11.0 nM), suggesting its potential as a lead for developing novel PET radiotracers for imaging Aβ plaques. sigmaaldrich.com

More recently, research has focused on developing radiofluorinated pan-Trk inhibitors based on the (2-pyrrolidin-1-yl)imidazo[1,2-b]pyridazine scaffold as potential PET imaging probes. Dysregulation of tropomyosin receptor kinases (TrkA/B/C) is implicated in various neurodegenerative diseases and cancers. The development of PET radioligands for these targets would enable in vivo exploration of their role in these conditions.

Radioligand/DerivativeTargetImaging ApplicationKey FindingsReference
2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (4)β-Amyloid (Aβ) plaquesAlzheimer's Disease ImagingHigh binding affinity (Ki = 11.0 nM). sigmaaldrich.com
Radiofluorinated (2-pyrrolidin-1-yl)imidazo[1,2-b]pyridazine derivativesTropomyosin receptor kinases (TrkA/B/C)Neurodegenerative Disease & Cancer ImagingDevelopment of pan-Trk inhibitors as PET probes.

Role in Organic Synthesis as Key Intermediates

The this compound core is a crucial intermediate in the synthesis of a wide array of more complex organic molecules, particularly in the realm of medicinal chemistry. lookchem.cna2bchem.com Its structure allows for strategic modifications and functionalization, serving as a foundational building block for compounds with potential therapeutic applications. lookchem.cn The presence of the chloro-substituent, along with other possible substitutions on the imidazopyridazine ring, provides reactive handles for various bond-forming reactions, such as cross-coupling and nucleophilic substitution. researchgate.netnih.govresearchgate.net

For instance, 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile (B570510) is identified as a key intermediate in the synthesis of novel anti-cancer drugs. google.com Similarly, derivatives like 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) are employed as starting materials for creating kinase inhibitors and other biologically active compounds through sequential reactions like Suzuki and Buchwald-Hartwig couplings. nih.govrsc.org The imidazo[1,2-b]pyridazine scaffold itself is a component of the approved anticancer drug Ponatinib, highlighting the importance of its derivatives as synthetic targets. dergipark.org.tr

The synthesis of various functionalized imidazo[1,2-b]pyridazines often starts from a halogenated precursor. Treatment of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with various primary or secondary alkylamines can produce C-6 aminated products in high yields, which are themselves valuable for further synthetic elaboration. researchgate.net This strategic functionalization underscores the role of these compounds as versatile platforms for building molecular diversity. a2bchem.com

Below is a table summarizing key derivatives and their roles as synthetic intermediates.

Compound NameCAS NumberRole in Synthesis
This compound60903-17-5Building block for various heterocyclic compounds. sigmaaldrich.cnbldpharm.com
3-Bromo-6-chloroimidazo[1,2-b]pyridazine13526-66-4Intermediate for kinase inhibitors and other biologically active molecules via cross-coupling reactions. nih.govcymitquimica.comsigmaaldrich.com
6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid1208084-53-0A versatile building block for preparing complex organic molecules for pharmaceuticals and materials science. a2bchem.com
6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile---Key intermediate for organic synthesis, including novel anti-cancer agents. google.com
Imidazo[1,2-b]pyridazine-3-carboxylic acid, 6-chloro-2-methyl-14714-22-8Utilized as a key intermediate for synthesizing pharmaceutical compounds and as a building block in organic synthesis. lookchem.cn

Applications in Materials Science Research

The unique structural and electronic properties of the imidazo[1,2-b]pyridazine ring system have led to its exploration in the field of materials science. smolecule.com The fused heterocyclic structure imparts high thermal stability and specific electronic characteristics, making it an attractive component for novel functional materials. dergipark.org.tr

Derivatives of the imidazo[1,2-b]pyridazine scaffold are investigated for their potential use in organic semiconductors. The π-conjugated system of these molecules is a key feature for enabling charge transport. The imidazo[1,2-b]pyridazine core is noted for its excellent electron-transporting capabilities, which makes it suitable as an n-type material in electronic devices. dergipark.org.tr This property is crucial for the development of various organic electronic components.

Imidazo[1,2-b]pyridazine (IMP) has been successfully utilized as a host material in the development of red phosphorescent organic light-emitting devices (OLEDs). dergipark.org.tr Its notable electron-transporting ability and high thermal stability are advantageous for the performance and longevity of OLEDs. By serving as a host for the phosphorescent dopant, the IMP-based material facilitates efficient energy transfer and light emission, a critical function in the emissive layer of an OLED. dergipark.org.tr The application in this area highlights the potential of the imidazo[1,2-b]pyridazine scaffold in creating materials for advanced display and lighting technologies.

The imidazo[1,2-b]pyridazine framework has also been incorporated into the structure of hybrid organic-inorganic materials. dergipark.org.tr Specifically, photochromic imidazo[1,2-b]pyridazinium iodoargentate hybrid materials have been reported. dergipark.org.tr These materials can change their color upon exposure to light, a property that is of interest for applications such as smart windows, optical data storage, and sensors. The incorporation of the imidazo[1,2-b]pyridazine unit influences the structural and electronic properties of the resulting hybrid material.

Novel Reagents in Organic Synthesis (e.g., Brominating Agents)

Beyond their role as synthetic intermediates, certain derivatives of imidazo[1,2-b]pyridazine have been developed as specialized reagents for organic synthesis. A notable example is the formation of complexes between bromine and imidazo[1,2-b]pyridazine derivatives, which act as effective brominating agents. dergipark.org.trthieme-connect.com

Specifically, the 3-bromo-6-chloroimidazo[1,2-b]pyridazine-bromine complex has been established as a new reagent for the bromination of organic compounds. thieme-connect.com These reagents offer an alternative to traditional brominating agents and can be used in reactions such as the addition of bromine across double bonds, for example, in the conversion of cyclohexene (B86901) to 1,2-dibromocyclohexane. dergipark.org.tr The use of this heterocyclic system as a carrier for bromine provides a stable and manageable way to perform bromination reactions in a synthetic laboratory setting. thieme-connect.com

Conclusion and Future Research Directions

Current State of Research on 3-Chloroimidazo[1,2-b]pyridazine

The imidazo[1,2-b]pyridazine (B131497) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a multitude of biologically active compounds. nih.govresearchgate.net The successful development and FDA approval of ponatinib (B1185), a multi-targeted kinase inhibitor containing this heterocyclic system for the treatment of chronic myeloid leukemia (CML), has significantly revitalized interest in this scaffold. nih.govresearchgate.netrsc.org

This compound, along with its isomers like 6-chloroimidazo[1,2-b]pyridazine (B1266833), serves as a crucial building block in the synthesis of a diverse array of functionalized derivatives. The chlorine atom provides a reactive handle for various chemical transformations, most notably metal-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations. researchgate.netresearchgate.net This reactivity allows for the systematic introduction of different substituents to explore structure-activity relationships (SAR).

Current research is heavily focused on leveraging the imidazo[1,2-b]pyridazine core to develop inhibitors for various protein kinases, which are critical targets in oncology and inflammatory diseases. dergipark.org.trresearchgate.net Notable research findings include:

TAK1 Kinase Inhibitors: Derivatives have been discovered that inhibit the transforming growth factor-β activated kinase (TAK1) at nanomolar concentrations, showing potential as therapeutics for multiple myeloma. researchgate.netrsc.org

Bruton's Tyrosine Kinase (BTK) Inhibitors: Potent and highly selective irreversible inhibitors of BTK, based on the imidazo[1,2-b]pyridazine scaffold, have been identified as promising candidates for treating B-cell malignancies. acs.org

Dual c-Met and VEGFR2 Kinase Inhibitors: Structure-based design has led to the synthesis of derivatives that dually inhibit these key oncogenic kinases. dergipark.org.tr

JAK Inhibitors: The scaffold is being explored for the development of Janus kinase (JAK) inhibitors for treating inflammatory conditions. google.com

Beyond kinase inhibition, research has demonstrated the scaffold's utility in other therapeutic areas, including the development of antitubercular agents, ligands for β-amyloid plaques in Alzheimer's disease research, and agents targeting kinetoplastids. mdpi.comrjptonline.orgnih.gov

Identified Research Gaps and Challenges

Despite the significant progress, several challenges and knowledge gaps remain in the research of this compound and its derivatives.

Limited Exploration of Isomeric Scaffolds: While the imidazo[1,2-b]pyridazine core is well-studied, the full potential of its various isomers and the specific influence of substituent positioning (e.g., chloro at position 3 vs. 6 vs. 8) on biological activity and physicochemical properties are not completely understood.

Physicochemical Properties: A significant challenge encountered with some highly active derivatives is poor aqueous solubility. mdpi.com This can hinder biological testing and impede the translation of potent compounds into viable drug candidates. Systematic studies are needed to understand how to modulate solubility while retaining high potency.

Selectivity Profiles: For kinase inhibitors, achieving high selectivity remains a major hurdle to minimize off-target effects. While some highly selective inhibitors have been developed, a broader understanding of the structural features that govern selectivity across the kinome is required. acs.org

Mechanisms of Action: For many of the reported biological activities, particularly in areas outside of kinase inhibition, the precise molecular mechanisms of action are not fully elucidated. Further investigation is needed to identify and validate the biological targets of these compounds. rsc.org

Synthetic Efficiency: While effective, many current synthetic routes rely on multi-step processes and costly palladium catalysts. researchgate.net The development of more efficient, scalable, and cost-effective synthetic methodologies, perhaps utilizing C-H activation, would be highly beneficial. researchgate.net

Promising Avenues for Future Investigations

The existing challenges and research gaps point toward several promising avenues for future exploration.

Broadening the Scope of Biological Targets: The proven versatility of the imidazo[1,2-b]pyridazine scaffold suggests its potential against a wider range of biological targets. Future investigations could focus on screening compound libraries against other enzyme families, G-protein coupled receptors (GPCRs), and ion channels. researchgate.netresearchgate.net

Development of Novel Drug Modalities: Exploring the scaffold for applications beyond small molecule inhibitors, such as in Proteolysis Targeting Chimeras (PROTACs) or as fluorescent probes for biological imaging, represents an exciting frontier. The scaffold's ability to bind to targets like β-amyloid plaques suggests its potential as a diagnostic agent. nih.gov

Advanced Synthetic Methodologies: Research into novel C-H functionalization and photocatalytic reactions could provide more direct and efficient routes to novel analogues, bypassing the need for pre-functionalized starting materials like this compound. dergipark.org.tr

Structure-Based Drug Design: Integrating computational modeling and structure-based design with synthetic chemistry will be crucial for developing next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. dergipark.org.tr This approach can guide the rational design of derivatives targeting specific mutations or isoforms of a protein.

Potential for Advancing Chemical and Biomedical Sciences

Continued research on this compound and its derivatives holds substantial potential to drive advancements in both chemical and biomedical sciences.

Advancing Medicinal Chemistry: The scaffold serves as an excellent platform for probing complex biological systems and understanding the principles of molecular recognition. The extensive SAR data generated from this scaffold can inform drug design efforts across different therapeutic areas. nih.gov

New Therapeutic Agents: The most significant potential lies in the development of new medicines. The scaffold has already yielded a successful drug in ponatinib and shows immense promise for treating diseases with high unmet needs, including resistant cancers, neurodegenerative disorders, and infectious diseases. rsc.orgrsc.orgacs.org

Tool Compounds for Chemical Biology: Potent and selective inhibitors derived from this scaffold can serve as invaluable chemical probes to dissect complex biological pathways and validate new drug targets. This will enhance our fundamental understanding of disease biology.

Innovation in Synthetic Chemistry: The need for efficient access to diverse imidazo[1,2-b]pyridazine derivatives stimulates innovation in synthetic organic chemistry, encouraging the development of new catalytic systems and reaction methodologies. researchgate.net

Q & A

Q. What are the common synthetic routes to access 3-chloroimidazo[1,2-b]pyridazine derivatives?

A two-step approach is widely employed:

  • Step 1 : Cyclocondensation of 3-amino-6-chloropyridazine with 1,3-dichloroacetone to form the imidazo[1,2-b]pyridazine core.
  • Step 2 : Functionalization via Pd-catalyzed direct C-H arylation or Suzuki-Miyaura cross-coupling. For example, 3-(4-bromophenyl)-6-chloroimidazo[1,2-b]pyridazine was synthesized in 75% yield using Pd catalysis . Microwave-assisted one-pot Suzuki coupling further improves efficiency .

Q. How are substituent effects managed during functionalization of the imidazo[1,2-b]pyridazine scaffold?

Substituents at the C3 position strongly influence reactivity. Chlorine at C6 stabilizes the core but limits direct C-H activation. Brominated intermediates (e.g., 2-bromo-3-(4-fluorophenyl) derivatives) are often used to enable Suzuki couplings with arylboronic acids, yielding diarylated products in >85% yields . Nitration at C3 requires careful control of reaction conditions to avoid over-functionalization .

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • 1H/13C NMR : Key for confirming regioselectivity and substitution patterns (e.g., aromatic protons at δ 8.18 ppm for C3-aryl groups) .
  • HPLC-MS : Validates purity and molecular weight, especially for nitro- or sulfonyl-containing derivatives .
  • X-ray crystallography : Resolves ambiguities in cases of positional isomerism .

Advanced Research Questions

Q. How can regioselectivity challenges in direct C-H functionalization be addressed?

Direct arylation at C3 is sensitive to steric and electronic factors. When Pd-catalyzed C2 functionalization fails (e.g., with 3-(4-fluorophenyl) derivatives), a brominated intermediate is synthesized first. Subsequent Suzuki coupling with phenylboronic acid achieves C2 functionalization in 86–89% yields . Microwave irradiation enhances reaction rates and selectivity in one-pot protocols .

Q. What strategies resolve contradictions in catalytic system efficiency for arylations?

Discrepancies in yields (e.g., 75% vs. 76% for bromo vs. naphthyl substituents ) arise from solvent polarity and catalyst loading. Troubleshooting steps:

  • Use polar aprotic solvents (DMA or NMP) for electron-deficient aryl halides.
  • Optimize Pd(PPh3)2Cl2 loading (0.5–1 mol%) to balance turnover frequency and side reactions .
  • Screen additives like Na2HPO4 to stabilize reactive intermediates .

Q. How are structure-activity relationships (SAR) evaluated for imidazo[1,2-b]pyridazine-based inhibitors?

  • Scaffold hopping : Replace the pyridine ring with pyridazine to improve selectivity (e.g., TYK2 inhibitors with IC50 < 100 nM) .
  • Substituent optimization : Introduce electron-withdrawing groups (e.g., nitro at C3) to enhance binding to kinase catalytic domains .
  • In vitro/in vivo correlation : Assess metabolic stability via liver microsome assays and adjust logP values (<3) for blood-brain barrier penetration .

Q. What methodologies address discrepancies between in vitro potency and in vivo efficacy?

  • Pharmacokinetic profiling : Measure plasma half-life and bioavailability in rodent models. For example, 3-(4-chloro-2-morpholinyl-thiazol-5-yl) derivatives showed efficacy in alcoholism models despite moderate in vitro IC50 values .
  • Metabolite identification : Use LC-MS/MS to detect active metabolites that contribute to in vivo activity .

Data-Driven Insights

Reaction Conditions Yield Reference
Direct C3-arylation (Pd-catalyzed)Pd(OAc)2, PPh3, DMA, 100°C75–76%
Suzuki coupling (microwave)Pd(PPh3)2Cl2, K2CO3, DMF, 120°C, 20 min85–89%
Nitration at C3HNO3, H2SO4, 0°C → 25°C60–65%

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